(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile
Description
The compound (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile (hereafter referred to as Compound A) is a nitrile derivative featuring a thiazole core substituted with aryl groups. Its structure includes a 4-chlorophenyl moiety on the thiazole ring and a 4-methoxy-3-nitrophenyl group on the propenenitrile chain. These substituents confer unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications. This article compares Compound A with structurally similar analogs, focusing on their synthesis, physicochemical properties, bioactivity, and structural features.
Properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c1-26-18-7-2-12(9-17(18)23(24)25)8-14(10-21)19-22-16(11-27-19)13-3-5-15(20)6-4-13/h2-9,11H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGOWIVHMERQD-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Introduction of the Methoxy-Nitrophenyl Group: This step involves nitration of 4-methoxyaniline to introduce the nitro group, followed by coupling with the thiazole intermediate.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features make it a candidate for use in organic electronics or as a component in advanced polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox activity, which could play a role in its biological effects.
Comparison with Similar Compounds
Core Structural Features
Compound A shares a common (2Z)-prop-2-enenitrile backbone with a thiazole ring, a feature observed in multiple analogs (Table 1). Key structural variations include:
Table 1: Structural Comparison of Compound A with Analogs
Electronic and Steric Effects
Ferroptosis Induction Potential
For example:
- Analog 1 (with a nitro group) demonstrated selective cytotoxicity against OSCC cells, sparing normal tissues .
- Natural compounds with nitro substituents exhibit similar bioactivity, suggesting Compound A ’s nitro group may enhance ferroptosis induction .
Physicochemical Properties
Solubility and Stability
Crystallographic Analysis
Crystallographic tools like SHELX and OLEX2 have resolved structures of analogs (e.g., Analog 1 ), confirming the (2Z)-configuration and hydrogen-bonding patterns critical for stability . For instance:
Structural Validation
- WinGX/ORTEP : Used for refining crystal structures and generating anisotropic displacement ellipsoids in analogs .
- Hydrogen-bonding analysis : Graph set analysis (as in ) can predict packing efficiency and stability .
Commercial and Industrial Relevance
- Analog 2 is commercially available (priced at ~$8–$11/g), indicating market demand for such nitriles .
- Compound A ’s unique substituents may position it for niche applications in drug discovery or agrochemistry.
Structure-Activity Relationships (SAR)
Key SAR insights:
Q & A
Q. What synthetic methodologies are recommended for preparing (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation, where a thiazole-substituted aldehyde reacts with a nitrile-bearing precursor. Key steps include:
- Step 1 : Prepare the thiazole intermediate by cyclizing 4-chlorophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol.
- Step 2 : React the thiazole aldehyde with 4-methoxy-3-nitrophenylacetonitrile in the presence of a catalytic base (e.g., piperidine) to form the Z-configuration selectively .
- Validation : Monitor reaction progress via TLC and confirm regioselectivity using NMR (olefinic proton coupling constants, for Z-isomer).
Q. How is the Z-configuration of the propenenitrile moiety experimentally confirmed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Grow crystals via slow evaporation in a dichloromethane/hexane mixture.
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXL for refinement, focusing on the C=C bond torsion angle (θ < 10° for Z-isomer) .
- Visualization : Generate ORTEP diagrams using WinGX to display anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How to resolve discrepancies in unit cell parameters during crystallographic refinement?
Methodological Answer: Discrepancies often arise from twinning or incorrect space group assignment. Follow these steps:
- Twinning Analysis : Use the TWIN command in SHELXL to test for hemihedral twinning. Check the Flack parameter ( for untwinned data) .
- Space Group Validation : Compare intensity statistics () in OLEX2 to identify systematic absences. For example, a space group may require re-indexing if .
- Data Reprocessing : Reintegrate frames using SAINT (Bruker AXS) with adjusted orientation matrices .
Q. What strategies optimize anisotropic displacement parameter (ADP) modeling in thermal ellipsoid analysis?
Methodological Answer:
- Refinement Constraints : Apply the RIGU command in SHELXL to restrain ADPs for disordered atoms. For example, constrain the thiazole ring to .
- Validation Tools : Use the ADDSYM algorithm in PLATON to check for missed symmetry operations that may inflate ADPs .
- Visualization : Generate displacement ellipsoid plots at 50% probability in ORTEP-3 to identify over-parameterized regions .
Q. How to evaluate hydrogen bonding networks and their impact on crystal packing?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., chains or rings) using Etter’s notation. For example, the nitro group may form interactions with methoxy oxygen .
- Hirshfeld Surfaces : Calculate maps in CrystalExplorer to quantify intermolecular contacts. A high value () indicates strong π-stacking between thiazole and nitrophenyl groups .
- Energy Frameworks : Use CE-B3LYP/6-31G(d,p) to model lattice energy contributions from H-bonding vs. van der Waals interactions .
Q. How to address low data completeness (<90%) in high-resolution X-ray datasets?
Methodological Answer:
- Multi-Scan Correction : Apply SADABS scaling to mitigate absorption effects (μ = 0.25 mm for Mo-Kα) .
- Missing Reflections : Use the SQUEEZE tool in PLATON to model solvent-accessible voids and improve values .
- Validation : Cross-check with equivalent reflections using the MERGE command in SHELXL .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
